5-Benzyloxy-DL-tryptophan
Overview
Description
5-Benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the indole ring of tryptophan. It is known for its crystalline form and light yellow color . The molecular formula of this compound is C18H18N2O3, and it has a molecular weight of 310.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to achieve the benzyloxy substitution . The reaction is usually carried out in an organic solvent like dimethylformamide under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various substituted tryptophan derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5-Benzyloxy-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-DL-tryptophan involves its interaction with serotonin receptors in the body. The benzyloxy group enhances its binding affinity to these receptors, leading to increased serotonin activity. This interaction can result in various physiological effects, including modulation of mood, appetite, and gastrointestinal motility .
Comparison with Similar Compounds
5-Hydroxy-DL-tryptophan: Another tryptophan derivative with a hydroxy group instead of a benzyloxy group.
5-Methoxy-DL-tryptophan: Contains a methoxy group on the indole ring.
5-Fluoro-DL-tryptophan: Features a fluoro group attached to the indole ring.
Uniqueness: this compound is unique due to the presence of the benzyloxy group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification enhances its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNDJBYANKHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-25-8, 6383-70-6 | |
Record name | 5-(Phenylmethoxy)tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzyloxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyloxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1956-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-benzyloxy-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?
A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.
Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?
A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of this compound.
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